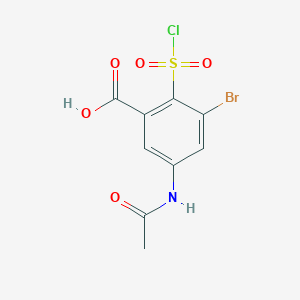
trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its complex structure, which includes a boronic acid group, a methoxyphenyl group, and a tert-butoxycarbonyl-protected amine. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and reduced waste.
化学反応の分析
Types of Reactions: trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions, particularly at the amine or boronic acid groups.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can lead to the formation of boronic esters, while reduction of the amine group can yield secondary or tertiary amines.
科学的研究の応用
Chemistry: In chemistry, trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it useful in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .
Biology: In biological research, this compound can be used as a probe or ligand for studying various biological processes. Its ability to form reversible covalent bonds with diols makes it useful in the detection and quantification of biomolecules such as sugars and nucleotides .
Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic applications. For example, boronic acid derivatives are known to inhibit proteasomes, which are involved in the degradation of proteins. This property makes them potential candidates for the treatment of diseases such as cancer .
Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including the production of polymers and the development of new catalytic processes .
作用機序
The mechanism of action of trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is primarily due to the presence of the boronic acid group, which can interact with hydroxyl groups on biomolecules. The compound can also interact with various molecular targets, including enzymes and receptors, through its amine and methoxyphenyl groups .
類似化合物との比較
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]
Uniqueness: What sets trans-(5-(((4-((tert-Butoxycarbonyl)(methyl)amino)cyclohexyl)amino)methyl)-2-methoxyphenyl)boronic acid apart from similar compounds is its combination of functional groups. The presence of both the boronic acid and tert-butoxycarbonyl-protected amine groups provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound for a wide range of scientific research applications .
特性
分子式 |
C20H33BN2O5 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC名 |
[2-methoxy-5-[[[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H33BN2O5/c1-20(2,3)28-19(24)23(4)16-9-7-15(8-10-16)22-13-14-6-11-18(27-5)17(12-14)21(25)26/h6,11-12,15-16,22,25-26H,7-10,13H2,1-5H3 |
InChIキー |
NDUCPNPMGPLBQG-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)CNC2CCC(CC2)N(C)C(=O)OC(C)(C)C)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13062245.png)
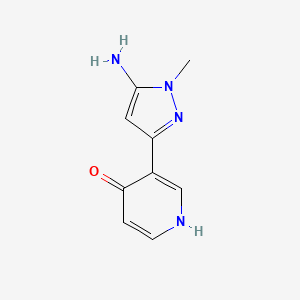
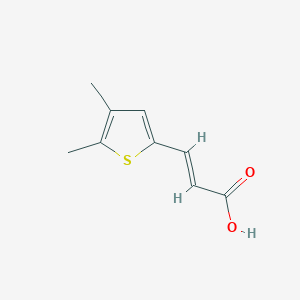
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)
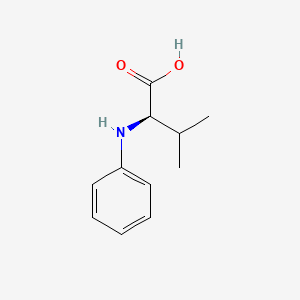

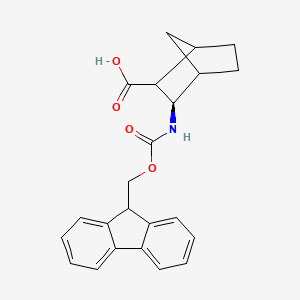

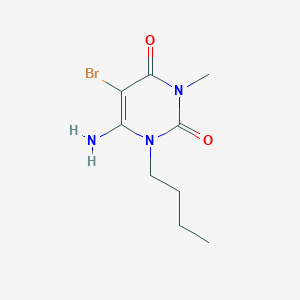
![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)


